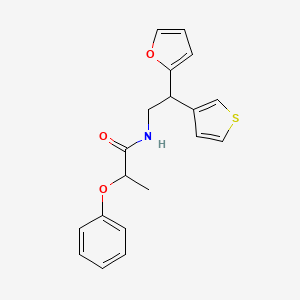

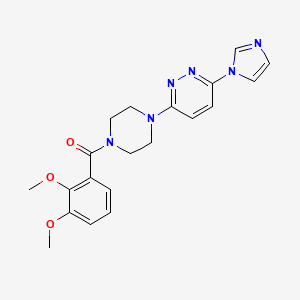

![molecular formula C13H12N4O2S B2861722 1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide CAS No. 2034234-88-1](/img/structure/B2861722.png)

1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .

Synthesis Analysis

The synthesis of PP derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The PP structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Physical And Chemical Properties Analysis

PP derivatives have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .Aplicaciones Científicas De Investigación

Fluorescent Probes for Biological Imaging

Pyrazolo[1,5-a]pyrimidines, such as SCHEMBL21183349, have been identified as strategic compounds for optical applications due to their tunable photophysical properties. They are used as fluorescent probes for studying the dynamics of intracellular processes and chemosensors . These compounds offer simpler and greener synthetic methodologies and solid-state emission intensities, making them suitable for designing solid-state emitters by proper structural selection .

Anticancer Research

The pyrazolo[1,5-a]pyrimidine scaffold has shown significant potential as an antitumor agent. Research has highlighted its anticancer potential and enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing this core structure . The structural diversity and synthetic versatility of these compounds allow for targeted modifications to enhance their efficacy against cancer cells.

Estrogen Receptor Studies

SCHEMBL21183349 has been used to distinguish the activities of different estrogen receptors. It acts as a selective estrogen receptor β (ERβ) full antagonist with selectivity for ERβ over ERα. This selectivity is crucial for understanding the opposite effects of estrogen in tumors expressing different estrogen receptors .

Antimetabolite Properties

Pyrazolo[1,5-a]pyrimidines are purine analogs and have beneficial properties as antimetabolites in purine biochemical reactions. This division of compounds has attracted pharmaceutical interest due to their antitrypanosomal activity, which is essential for developing treatments against parasitic diseases .

Gene Function and Protein Expression Studies

The compound’s ability to be used in plasmid preparation sizes like miniprep and midiprep kits makes it valuable for transfection studies. Researchers can obtain an adequate amount of plasmid DNA for efficient transfection of mammalian cells, crucial for studying gene function and protein expression .

Molecular Cloning and Genetic Engineering

Due to its structural properties, SCHEMBL21183349 can be employed in molecular cloning applications. It is valuable for amplifying DNA fragments for subsequent cloning into larger vectors, which is particularly useful for constructing recombinant DNA molecules and generating libraries of DNA fragments for various downstream applications .

Mecanismo De Acción

Direcciones Futuras

The PP derivatives have a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties . They are strategic compounds for optical applications due to their simpler and greener synthetic methodology . Future research could focus on the development of new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Propiedades

IUPAC Name |

1-phenyl-N-pyrazolo[1,5-a]pyrimidin-6-ylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S/c18-20(19,10-11-4-2-1-3-5-11)16-12-8-14-13-6-7-15-17(13)9-12/h1-9,16H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGIJAOZLUAYKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NC2=CN3C(=CC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2861640.png)

![N-(2-Aminoethyl)-2-[(2-nitrophenyl)sulfonylamino]benzamide](/img/structure/B2861643.png)

![[Methyl(sulfamoyl)amino]cyclopentane](/img/structure/B2861645.png)

![N-(2-furylmethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2861646.png)

![5-[(4-Tert-butylbenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B2861647.png)

![N-({6-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}methylidene)hydroxylamine](/img/structure/B2861653.png)

![Methyl 3-[{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2861654.png)